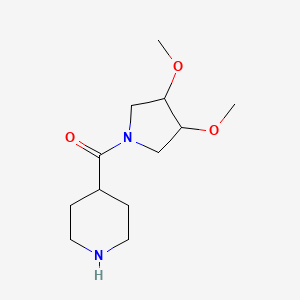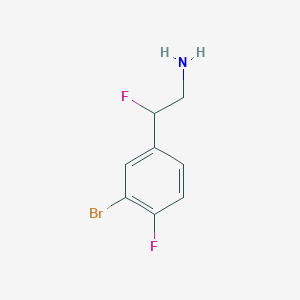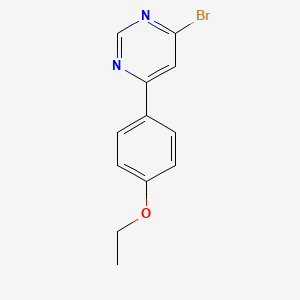![molecular formula C10H21NO B1488339 [1-(Butan-2-yl)piperidin-4-yl]methanol CAS No. 1188916-11-1](/img/structure/B1488339.png)
[1-(Butan-2-yl)piperidin-4-yl]methanol
Overview
Description
[1-(Butan-2-yl)piperidin-4-yl]methanol is a chemical compound with the molecular formula C₁₂H₂₄O₂. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a butan-2-yl group and a methanol moiety attached to the piperidine ring. This compound is of interest in various scientific research applications due to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Butan-2-yl)piperidin-4-yl]methanol typically involves the reaction of piperidine with butan-2-one in the presence of a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds through the formation of an intermediate piperidine derivative, which is then reduced to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: [1-(Butan-2-yl)piperidin-4-yl]methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically result in the formation of secondary alcohols or amines.
Substitution: Substitution reactions can produce various alkylated piperidine derivatives.
Scientific Research Applications
[1-(Butan-2-yl)piperidin-4-yl]methanol has diverse applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: It has potential therapeutic applications, including its use as a precursor in drug discovery and development.
Industry: The compound is utilized in the production of various chemical products, owing to its unique structural properties.
Mechanism of Action
[1-(Butan-2-yl)piperidin-4-yl]methanol is structurally similar to other piperidine derivatives, such as [1-(4-fluorobenzyl)piperidin-4-yl]methanol and [1-(3,4-dichlorobenzyl)piperidin-4-yl]methanol. its unique butan-2-yl group and methanol moiety contribute to its distinct chemical and biological properties. These differences make it a valuable compound in various research applications.
Comparison with Similar Compounds
[1-(4-fluorobenzyl)piperidin-4-yl]methanol
[1-(3,4-dichlorobenzyl)piperidin-4-yl]methanol
[1-(4-chlorobenzyl)piperidin-4-yl]methanol
[1-(2-nitrobenzyl)piperidin-4-yl]methanol
[1-(4-bromobenzyl)piperidin-4-yl]methanol
[1-(4-methylbenzyl)piperidin-4-yl]methanol
Properties
IUPAC Name |
(1-butan-2-ylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-9(2)11-6-4-10(8-12)5-7-11/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOQQTSTCAABKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(2-Phenoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488256.png)







amine](/img/structure/B1488267.png)



![(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488277.png)

